molecular formula C11H14O B8320290 2-ethyl-3,4-dihydro-2H-chromene

2-ethyl-3,4-dihydro-2H-chromene

Cat. No. B8320290
M. Wt: 162.23 g/mol
InChI Key: CTHZQSCBKROLEN-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

MeMgBr (45.6 mL, 137 mmol, 3M in ether) was added to a mixture of the title compound from Step 2 (13.5 g, 45.6 mmol) and CuBr-Me2S (1.61 g, 7.74 mmol) in THF (150 mL) at −5° C. The reactions was stirred at rt for 2 h. It was then poured onto a solution of NH4Cl (55 g, 1.04 mol) in water (200 mL) and extracted with DCM (3×150 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound (6.66 g, 90%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 7.09-7.02 (m, 2H), 6.82-6.78 (m, 2H), 3.93-3.87 (m, 1H), 2.84-2.72 (m, 2H), 2.02-1.96 (m, 1H), 1.81-1.61 (m, 3H), 1.04 (t, J=7.2 Hz, 3H).
Quantity
45.6 mL
Type
reactant
Reaction Step One
Name
title compound
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr Me2S
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
55 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg+].[Br-].FC(F)(F)S(O[CH2:10][CH:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[O:12]1)(=O)=O.[NH4+].[Cl-]>C1COCC1.O>[CH2:10]([CH:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[O:12]1)[CH3:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
45.6 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
title compound
Quantity
13.5 g
Type
reactant
Smiles
FC(S(=O)(=O)OCC1OC2=CC=CC=C2CC1)(F)F
Name
CuBr Me2S
Quantity
1.61 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reactions was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1OC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.66 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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